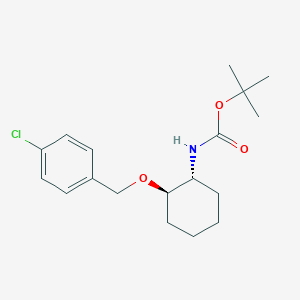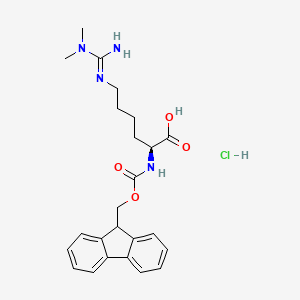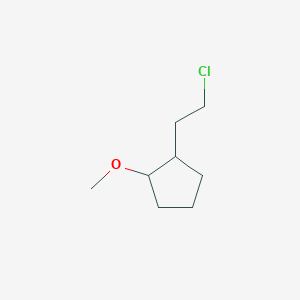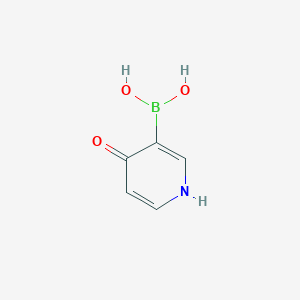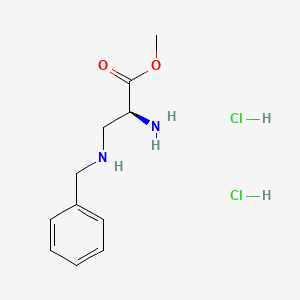
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine.
Condensation Reaction: The primary step involves a condensation reaction between (S)-methyl 2-amino-3-hydroxypropanoate and benzylamine under controlled conditions to form (S)-Methyl 2-amino-3-(benzylamino)propanoate.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:
Catalytic Hydrogenation: To ensure the selective reduction of intermediates.
Crystallization: For the purification of the final product.
Automated Synthesis: Utilizing automated reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
- Propanolamine derivatives
Uniqueness
(S)-Methyl 2-amino-3-(benzylamino)propanoate dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H18Cl2N2O2 |
|---|---|
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(benzylamino)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9;;/h2-6,10,13H,7-8,12H2,1H3;2*1H/t10-;;/m0../s1 |
Clave InChI |
KLIUMDCNWMFBIN-XRIOVQLTSA-N |
SMILES isomérico |
COC(=O)[C@H](CNCC1=CC=CC=C1)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CNCC1=CC=CC=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)


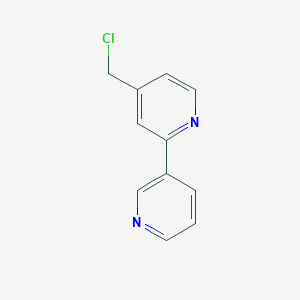
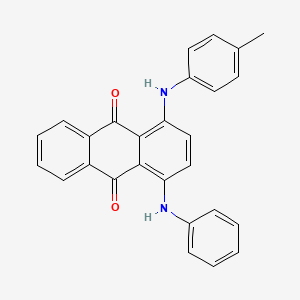

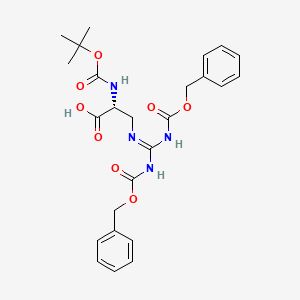
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
